molecular formula C15H14N2OS B5760631 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline

Cat. No.: B5760631
M. Wt: 270.4 g/mol
InChI Key: VRRXFBYQWMLHGE-UHFFFAOYSA-N
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Description

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-(2-methylphenoxy)ethanone under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, solvent-free conditions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield benzothiazole sulfoxides, while reduction with sodium borohydride can produce dihydrobenzothiazoles .

Scientific Research Applications

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis. In anticancer applications, it can induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.

    6-Methylbenzothiazole: Known for its antimicrobial properties.

Uniqueness

4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-10-8-11(6-7-12(10)16)18-9-15-17-13-4-2-3-5-14(13)19-15/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRXFBYQWMLHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321855
Record name 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

197364-75-3
Record name 4-(1,3-benzothiazol-2-ylmethoxy)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.0 g of platinum oxide were added to a solution of 35.0 g of O-(benzothiazol-2-ylmethyl)-3-methyl-4-nitrophenol [prepared as described in step (a) above] in 500 ml of tetrahydrofuran at room temperature and the mixture was vigorously stirred under a hydrogen atmosphere for 2 hours. At the end of this time, the reaction mixture was filtered through Celite™ and the resulting filtrate was concentrated by evaporation under reduced pressure to give a crude residue which was washed with diisopropyl ether to give 32.1 g (yield 100%) of the title compound as a solid having a melting point of 110° to 111° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
100%

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